molecular formula C16H17IO5 B3553769 2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B3553769
M. Wt: 416.21 g/mol
InChI Key: HLSJGVZJLUPYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the chemical name, iodoacetic acid tert-butyl ester. It is a yellow crystalline solid with a molecular weight of 426.29 g/mol.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves its ability to react with thiol groups on proteins and enzymes. This reaction leads to the inhibition of their activity, which can have various biological effects depending on the specific target.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific target it interacts with. Some of the reported effects include:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of various types of cancer cells by targeting specific proteins and enzymes involved in cancer cell proliferation.
2. Selective labeling and inhibition of neurons: this compound has been shown to selectively label and inhibit the activity of neurons in the brain, which can be useful in neuroscience research.

Advantages and Limitations for Lab Experiments

Some of the advantages of using 2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione in lab experiments include its high selectivity and specificity for certain targets, as well as its ability to inhibit the activity of proteins and enzymes. However, some limitations include its potential toxicity and the need for careful handling due to its reactivity with thiol groups.

Future Directions

There are several potential future directions for research involving 2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione. Some of these include:
1. Further investigation of its anti-cancer properties and potential use as a cancer treatment.
2. Development of new probes and tools for biochemistry and neuroscience research based on the structure and reactivity of this compound.
3. Exploration of its potential applications in other areas of research, such as drug discovery and materials science.
In conclusion, this compound is a chemical compound with potential applications in various areas of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research in this area could lead to new discoveries and applications in a variety of fields.

Scientific Research Applications

2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been investigated for its potential applications in various areas of scientific research. Some of the key applications include:
1. Cancer research: This compound has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroscience research: this compound has been investigated for its potential use as a tool in neuroscience research. It has been shown to selectively label and inhibit the activity of neurons in the brain.
3. Biochemistry research: This compound has been used as a probe in biochemistry research to study the function of proteins and enzymes.

properties

IUPAC Name

2-tert-butyl-5-[(4-hydroxy-3-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17IO5/c1-15(2,3)16(4)21-13(19)10(14(20)22-16)7-9-5-6-12(18)11(17)8-9/h5-8,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJGVZJLUPYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=C(C=C2)O)I)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
Reactant of Route 2
2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
Reactant of Route 3
2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
Reactant of Route 4
2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
Reactant of Route 5
2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione
Reactant of Route 6
2-tert-butyl-5-(4-hydroxy-3-iodobenzylidene)-2-methyl-1,3-dioxane-4,6-dione

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